

Synthesis of 10-Aminodecanoic Acid from Azelaic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	10-Aminodecanoic acid	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic pathways for producing **10-aminodecanoic acid**, a valuable bifunctional molecule, using azelaic acid as a readily available starting material. The primary strategies discussed involve the selective monofunctionalization of azelaic acid followed by classical rearrangement reactions—namely the Curtius, Schmidt, and Hofmann rearrangements—to convert one of the carboxylic acid moieties into a primary amine. This document provides a comparative overview of these synthetic routes, including detailed experimental protocols adapted from analogous transformations, quantitative data where available, and logical workflow diagrams to assist in laboratory implementation. The synthesis of **10-aminodecanoic acid** is of significant interest due to its applications as a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools.[1]

Introduction

10-Aminodecanoic acid is a linear aliphatic chain featuring a terminal carboxylic acid and a terminal amine group.[1] This bifunctional nature makes it a useful building block and linker in various applications, including polymer chemistry and, notably, in the synthesis of PROTACs and other conjugates for drug development.[1] Azelaic acid (nonanedioic acid), a naturally occurring C9 dicarboxylic acid, serves as an economical and sustainable precursor for the







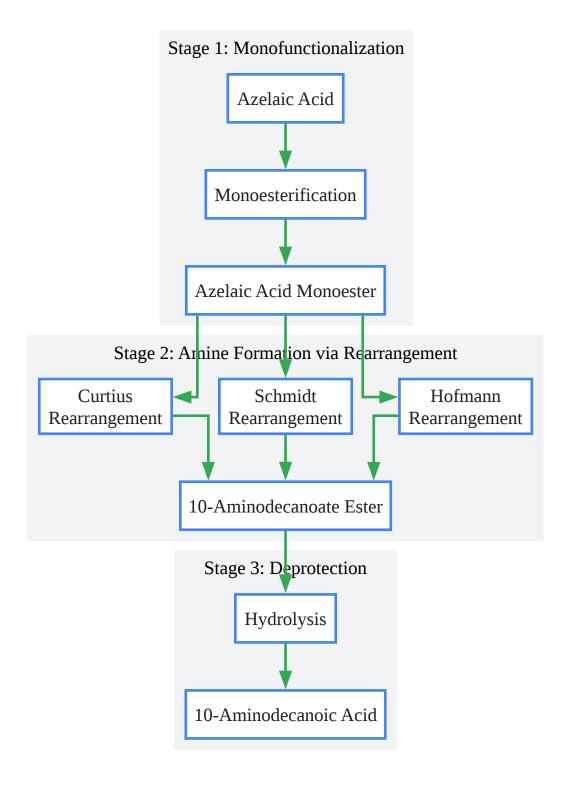
synthesis of **10-aminodecanoic acid**.[2][3] The industrial production of azelaic acid is typically achieved through the ozonolysis of oleic acid.[2]

The core of the synthetic challenge lies in the selective conversion of one of the two carboxylic acid groups of azelaic acid into an amine. This is typically achieved by first protecting one of the carboxylic acid groups, often as an ester, to create a mono-functionalized intermediate. This intermediate then undergoes a rearrangement reaction that results in the loss of one carbon atom and the formation of an amine. This guide focuses on three such classical name reactions: the Curtius, Schmidt, and Hofmann rearrangements.

Overall Synthetic Strategy

The general approach for the synthesis of **10-aminodecanoic acid** from azelaic acid can be outlined in three main stages, as depicted in the workflow diagram below. This strategy ensures the selective transformation of only one of the two carboxylic acid groups.



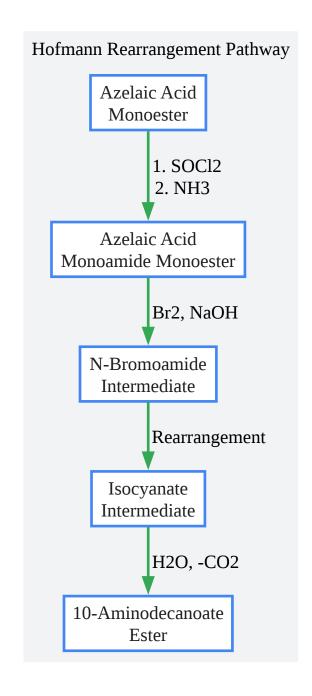












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- To cite this document: BenchChem. [Synthesis of 10-Aminodecanoic Acid from Azelaic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080629#synthesis-of-10-aminodecanoic-acid-from-azelaic-acid]

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